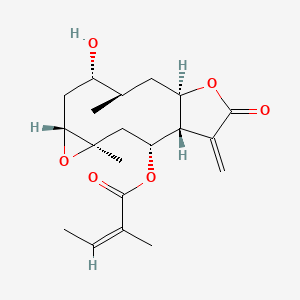
Argophyllin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argophyllin C is a natural product found in Helianthus argophyllus with data available.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A phase II trial studied tideglusib, an inhibitor of glycogen synthase kinase-3, in Alzheimer's disease patients. This research is relevant for understanding the applications of certain compounds in neurodegenerative diseases (Lovestone et al., 2015).
Eco-Friendly Synthesis for Environmental Protection
A study explored the eco-friendly synthesis of PtAu nanospheres/reduced graphene oxide for catalytic reduction of highly toxic chromium (VI), demonstrating potential applications in wastewater treatment (Hu et al., 2017).
Oceanographic Research
The Argo Program, involving a global array of profiling floats, provides continuous observations of ocean temperature and salinity, contributing significantly to oceanographic research (Roemmich et al., 2019).
Tuberculosis Treatment
A clinical and bacteriological study evaluated the effectiveness of nano-scale silver preparations, Argovit-C, for the treatment of tuberculosis, highlighting applications in infectious disease treatment (Uraskulova & Gyusan, 2017).
Antibiotic Resistance Database
ARGO, a database containing gene sequences conferring resistance to vancomycin and β-lactams, serves as a resource for research on antibiotic resistance (Scaria et al., 2005).
Exercise Metabolism and Endurance
A study comparing caffeine and theophylline ingestion demonstrated the ergogenic and metabolic effects of these compounds, relevant for sports and exercise science (Greer et al., 2000).
Eigenschaften
CAS-Nummer |
101527-88-2 |
|---|---|
Molekularformel |
C20H28O6 |
Molekulargewicht |
364.438 |
IUPAC-Name |
[(1S,2R,4R,6R,8S,9R,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradecan-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6,11,13-17,21H,4,7-9H2,1-3,5H3/b10-6-/t11-,13+,14-,15-,16-,17+,20-/m1/s1 |
InChI-Schlüssel |
BHVWUHGFYATMKC-XVRHJWSXSA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)
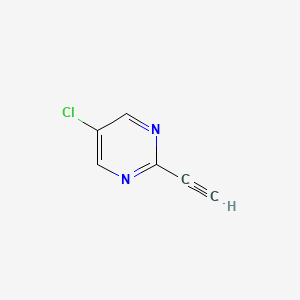

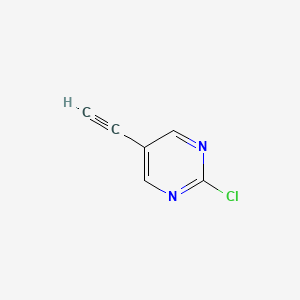
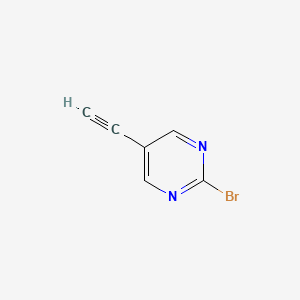
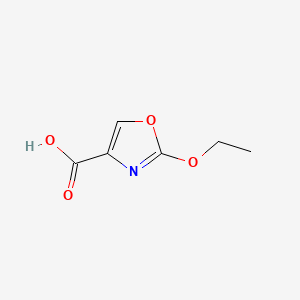
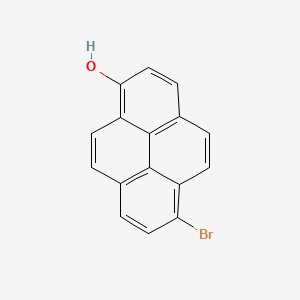
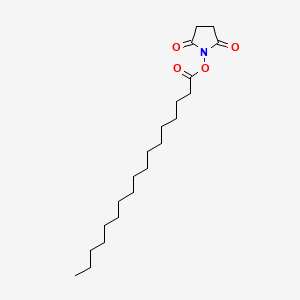
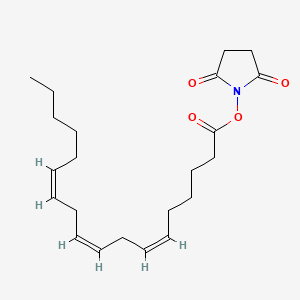
![[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane](/img/structure/B566261.png)